Cas no 2169653-97-6 (3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid)

3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-5230961
- 2169653-97-6
- 3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid
- 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid
-
- インチ: 1S/C8H10F3NO3/c1-2-7(6(14)15)3-12(4-7)5(13)8(9,10)11/h2-4H2,1H3,(H,14,15)
- InChIKey: SUMIWMMKRXQKGD-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1CC(C(=O)O)(CC)C1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 225.06127767g/mol
- どういたいしつりょう: 225.06127767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5230961-10.0g |
3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |
2169653-97-6 | 95.0% | 10.0g |
$3254.0 | 2025-03-15 | |
Enamine | EN300-5230961-2.5g |
3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |
2169653-97-6 | 95.0% | 2.5g |
$1483.0 | 2025-03-15 | |
Enamine | EN300-5230961-1.0g |
3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |
2169653-97-6 | 95.0% | 1.0g |
$757.0 | 2025-03-15 | |
Enamine | EN300-5230961-0.05g |
3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |
2169653-97-6 | 95.0% | 0.05g |
$636.0 | 2025-03-15 | |
Enamine | EN300-5230961-5.0g |
3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |
2169653-97-6 | 95.0% | 5.0g |
$2193.0 | 2025-03-15 | |
Enamine | EN300-5230961-0.5g |
3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |
2169653-97-6 | 95.0% | 0.5g |
$726.0 | 2025-03-15 | |
Enamine | EN300-5230961-0.25g |
3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |
2169653-97-6 | 95.0% | 0.25g |
$696.0 | 2025-03-15 | |
Enamine | EN300-5230961-0.1g |
3-ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid |
2169653-97-6 | 95.0% | 0.1g |
$666.0 | 2025-03-15 |
3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acidに関する追加情報
Research Brief on 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid (CAS: 2169653-97-6)
The compound 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid (CAS: 2169653-97-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid as a versatile building block in the synthesis of novel heterocyclic compounds. Its trifluoroacetyl and carboxylic acid functional groups make it particularly useful for designing protease inhibitors and other enzyme-targeting molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of covalent inhibitors for serine hydrolases, a class of enzymes implicated in numerous diseases.
In terms of synthetic methodology, advances in the preparation of 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid have been reported. A recent patent (WO2023056123) describes an improved synthetic route that yields the compound with higher purity and scalability, addressing previous challenges in large-scale production. This development is particularly significant for pharmaceutical applications where consistent quality and quantity are paramount.
From a biological perspective, preliminary in vitro studies have shown that derivatives of 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid exhibit promising activity against several cancer cell lines. Research presented at the 2024 American Chemical Society National Meeting revealed that these compounds can modulate key signaling pathways, including the PI3K/AKT/mTOR axis, suggesting potential applications in oncology drug development.
The unique physicochemical properties of 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid, particularly its balanced lipophilicity and hydrogen bonding capacity, make it an attractive scaffold for medicinal chemistry optimization. Computational modeling studies have predicted favorable drug-like properties for many of its derivatives, with several showing good oral bioavailability in preclinical models.
Looking forward, the research community anticipates expanded applications of 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid in fragment-based drug discovery and as a versatile intermediate in the synthesis of more complex therapeutic agents. Ongoing studies are exploring its potential in addressing challenging drug targets, including protein-protein interactions that have traditionally been difficult to modulate with small molecules.
In conclusion, 3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid represents an important chemical entity in contemporary drug discovery efforts. Its combination of synthetic accessibility, structural novelty, and biological relevance positions it as a valuable tool for medicinal chemists working across multiple therapeutic areas. Further research is warranted to fully explore its potential and translate these findings into clinical applications.
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